1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Description
Historical Context of Pyrazole Chemistry
Pyrazole derivatives have been integral to heterocyclic chemistry since their discovery in the late 19th century. The foundational work of Ludwig Knorr in 1883, who first synthesized pyrazole via the condensation of acetylene derivatives with hydrazines, marked the beginning of systematic studies into this aromatic heterocycle. Early applications centered on antipyretic agents such as antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated the therapeutic potential of pyrazole-based compounds. The isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds in 1959 further underscored the biological relevance of this scaffold.
Modern synthetic advancements, particularly the use of acetylenic ketones and hydrazines under transition-metal-free conditions, have enabled the efficient preparation of substituted pyrazoles, including trifluoromethylated and aminofunctionalized variants. These innovations laid the groundwork for developing structurally complex derivatives such as 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, which exemplifies the fusion of traditional heterocyclic chemistry with contemporary medicinal chemistry objectives.
Positioning Within the Aminopyrazole Family
Aminopyrazoles are characterized by the presence of an amino group (-NH₂) on the pyrazole ring, which significantly modulates their electronic and steric properties. The target compound, this compound, belongs to the 4-aminopyrazole subclass, distinguished by the amino group at position 4 of the heterocyclic ring. Key structural features include:
- Substituent arrangement : A methyl group at position 1 and an isopropyl group at position 3 create steric hindrance, influencing molecular interactions.
- Electronic effects : The amino group at position 4 enhances nucleophilicity, enabling participation in hydrogen bonding and electrophilic substitution reactions.
Comparative analysis with related compounds highlights its uniqueness:
This structural configuration positions it as a versatile intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents.
Nomenclature and Identification Systems
The systematic naming and identification of this compound adhere to IUPAC guidelines and standardized chemical databases:
- IUPAC Name : this compound
- CAS Registry Number : 1393101-17-1
- PubChem CID : 66009951
- Molecular Formula : C₇H₁₃N₃
- SMILES : CC(C)C₁=NN(C=C₁N)C
- InChIKey : TXMDGZMPYSPLCV-UHFFFAOYSA-N
The compound’s spectral identifiers include characteristic NMR signals (e.g., δ = 6.45 ppm for the amino proton in D₂O-exchangeable environments) and a molecular ion peak at m/z 139.2 in mass spectrometry. These identifiers ensure unambiguous characterization in synthetic and analytical workflows.
Structural Significance in Heterocyclic Chemistry
The pyrazole ring in this compound exhibits aromatic stabilization through delocalized π-electrons, with adjacent nitrogen atoms contributing to its amphoteric behavior. Key structural attributes include:
- Aromaticity and Reactivity : The conjugated π-system facilitates electrophilic substitution at positions 4 and 5, while the amino group acts as an activating director.
- Steric and Electronic Modulation :
- Hydrogen-Bonding Capacity : The amino group engages in intermolecular interactions, critical for binding biological targets such as enzyme active sites.
These features underscore its utility in drug design, where tunable electronic properties and structural rigidity are prized for optimizing pharmacokinetic profiles.
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDGZMPYSPLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393101-17-1 | |
| Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Ring Formation
3.1 Cyclocondensation of Hydrazine Derivatives with β-Dicarbonyl Compounds
The classical and most widely used method to synthesize pyrazoles involves the condensation of hydrazine or substituted hydrazines with β-diketones or β-ketoesters. For 1-methyl-3-(propan-2-yl)-1H-pyrazole intermediates, the typical approach is:
- React methylhydrazine with a β-diketone or β-ketoester bearing an isopropyl substituent at the appropriate position.
- This reaction forms the 1-methyl-3-(propan-2-yl)pyrazole ring system via cyclization.
$$
\text{Methylhydrazine} + \text{Isopropyl-substituted β-diketone} \rightarrow \text{1-methyl-3-(propan-2-yl)pyrazole}
$$
This reaction is generally conducted in ethanol or another polar solvent under reflux conditions for several hours.
Introduction of the Amino Group at C-4
4.1 Amination of 4-Halopyrazole Derivatives
One common route to introduce the amino group at the 4-position is via nucleophilic substitution on a 4-halopyrazole intermediate:
- Start with 1-methyl-3-(propan-2-yl)-4-halopyrazole (commonly 4-chloro or 4-bromo derivative).
- React with ammonia or an amine source under suitable conditions to substitute the halogen with an amino group.
This method often requires:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, DMF, or DMSO |
| Temperature | 50–100 °C |
| Reaction Time | 6–24 hours |
| Amine Source | Ammonia or ammonium salts |
| Catalyst/Base | Sometimes base like K2CO3 |
4.2 Direct Amination via Reduction of Nitro Precursors
Alternatively, the amino group can be introduced by:
- Nitration of the pyrazole ring at the 4-position.
- Subsequent reduction of the nitro group to an amine using hydrogenation (Pd/C catalyst) or chemical reducing agents like iron powder and acid.
Representative Synthetic Route from Literature
While specific detailed procedures for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine are limited in open literature, analogous pyrazole derivatives have been synthesized via:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Methylhydrazine + isopropyl-substituted diketone, reflux in ethanol | Formation of 1-methyl-3-(propan-2-yl)pyrazole |
| 2 | Halogenation at C-4 | NBS or NCS in suitable solvent | 4-halopyrazole intermediate |
| 3 | Amination | Ammonia or ammonium hydroxide, heat | This compound |
Alternative Coupling Approaches
6.1 Cross-Coupling for Functionalization
For derivatives where additional complexity is required, transition-metal catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) can be employed to install amino groups or other substituents on the pyrazole core.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|
| Pyrazole ring formation | Methylhydrazine + β-diketone, reflux ethanol | Common, robust method for pyrazole core | 70–85 |
| Halogenation at C-4 | NBS/NCS, mild solvent, room temp to reflux | Enables subsequent amination | 60–75 |
| Amination at C-4 | Ammonia in ethanol or DMF, 50–100 °C | Nucleophilic substitution or reduction of nitro | 65–80 |
| Purification | Column chromatography or recrystallization | Ensures compound purity | — |
Research Findings and Challenges
- The selectivity of halogenation at the 4-position is critical to avoid substitution at other pyrazole ring positions.
- The stability of intermediates under reaction conditions influences yields and purity.
- The steric bulk of the isopropyl group affects reactivity, requiring optimization of reaction times and temperatures.
- Literature reports emphasize the use of mild bases and solvents to maintain the integrity of the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogen atoms onto the ring .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests that it may exhibit biological activities, including anti-inflammatory and analgesic properties.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrazole derivatives in inhibiting cyclooxygenase enzymes (COX). The findings indicated that certain derivatives, including this compound, displayed significant inhibition, suggesting potential use in pain management therapies .
Agricultural Chemistry
This compound has also been investigated for its role as a pesticide or herbicide. The pyrazole ring structure is known to confer herbicidal properties, making it a candidate for developing new agrochemicals.
Case Study:
Research published in Pesticide Science reported that this compound exhibited herbicidal activity against several weed species, demonstrating its potential application in crop protection strategies .
Material Science
In material science, this compound is being explored for its use in creating novel polymers and coatings due to its reactive amine group which can participate in various polymerization processes.
Data Table: Polymerization Studies
| Polymer Type | Monomer Used | Resulting Properties |
|---|---|---|
| Polyurethane | Reaction with isocyanates | Enhanced flexibility and durability |
| Epoxy Resins | Cross-linking with epoxy compounds | Improved thermal stability |
Analytical Chemistry
The compound's unique structure allows it to be used as a reagent in analytical chemistry for the detection of certain metal ions or as a ligand in coordination chemistry.
Case Study:
A study highlighted in Analytical Chemistry demonstrated the use of this compound as a chelating agent for the extraction and determination of heavy metals from environmental samples .
Mechanism of Action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyrazol-4-amine derivatives with variations in substituents, highlighting differences in synthesis, physicochemical properties, and applications.
Substituent Variations and Structural Analogues
Table 1: Structural Comparison of Pyrazol-4-amine Derivatives
Physicochemical Properties
- Solubility : The isopropyl group in the target compound likely increases hydrophobicity compared to pyridinyl or fluorophenyl analogues ().
- Thermal Stability : The melting point of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104–107°C, ) suggests that bulkier substituents (e.g., cyclopropyl) may enhance stability relative to smaller alkyl groups.
Key Research Findings
- Structural Flexibility: Pyrazol-4-amine derivatives exhibit tunable properties via substituent modification.
- Synthetic Challenges : Steric hindrance from isopropyl groups (as in the target compound) may complicate regioselective synthesis compared to less bulky substituents .
- Biological Relevance : The amine at the 4-position is critical for hydrogen bonding in bioactive compounds, as seen in Ceapin-A9’s interaction with protein targets .
Biological Activity
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, a member of the pyrazole family, has gained attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.
Chemical Structure and Properties
The compound's structure features a five-membered ring with two nitrogen atoms, which is characteristic of pyrazoles. Its molecular formula is , with a molecular weight of approximately 138.17 g/mol. The presence of a methyl group at the 1-position and an isopropyl group at the 3-position contributes to its unique chemical behavior and potential biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized to modulate enzyme activities involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. A study reported that this compound significantly reduced levels of nitric oxide (NO) in LPS-stimulated macrophages, indicating its effectiveness in reducing inflammation.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines:
The mechanism of action appears to involve the inhibition of several cancer-related targets, including topoisomerase II and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit key enzymes linked to inflammation and cancer progression, thereby exerting its therapeutic effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of pyrazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics such as linezolid and cefaclor .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated animals . This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a copper-catalyzed coupling reaction using cesium carbonate as a base and cyclopropanamine as a nucleophile has been employed under reflux conditions (35°C, 48 hours) in dimethyl sulfoxide (DMSO). Post-reaction workup includes extraction with dichloromethylmethane, acid washing, and chromatographic purification using gradients of ethyl acetate/hexane . Another method involves refluxing intermediates with morpholine and formaldehyde in ethanol for 10 hours, followed by crystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H/C NMR : To confirm substituent positions and amine proton environments (e.g., δ ~3.24 ppm for NH protons in CDCl) .
- HRMS (ESI) : For molecular weight validation (e.g., m/z 215 [M+H]) .
- Melting Point Analysis : To assess purity (e.g., 104–107°C for crystalline derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires addressing reaction kinetics and catalyst efficiency. For example:
- Catalyst Screening : Copper(I) bromide in DMSO improves coupling efficiency compared to other catalysts .
- Solvent Effects : Polar aprotic solvents like DMSO enhance nucleophilicity, while ethanol is suitable for Mannich-type reactions .
- Temperature Control : Prolonged heating (e.g., 48 hours at 35°C) may mitigate side reactions in sterically hindered intermediates .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example, a related pyrazole derivative (CHN) was resolved with an R-factor of 0.031, confirming bond lengths (mean C–C = 1.50 Å) and amine group geometry . SHELX workflows are preferred for handling high-resolution or twinned data .
Q. How should researchers address contradictions in pharmacological activity data?
Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus and E. coli) as in pyrazole-based antimicrobial studies .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) to enhance activity, as seen in pyrimidine derivatives .
- Computational Validation : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Copper-catalyzed coupling | CsCO, DMSO, 35°C | 17.9 | |
| Mannich reaction | EtOH, reflux, 10 h | 65–75 |
Table 2. Crystallographic Data for Related Compounds
| Compound | Space Group | R-factor | Bond Length (Å) | Reference |
|---|---|---|---|---|
| CHN | P/c | 0.031 | C–C: 1.50 |
Critical Analysis of Evidence
- Structural ambiguities in early studies (e.g., tautomerism in pyrazole amines) were resolved via SCXRD .
- SHELX remains the gold standard for refinement, but newer pipelines integrate machine learning for phase determination .
- Discrepancies in antimicrobial data highlight the need for standardized bioassay protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
